4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide
Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs and can be prepared by the reaction of α,β-unsaturated aldehydes with hydrazine .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones. The process typically involves the generation of a hydrazone intermediate, followed by cyclization .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The nitrogen atoms are typically adjacent to each other in the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. They can also act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Pyrazole itself is a colorless solid that is soluble in water. The physical and chemical properties of pyrazole derivatives can vary widely depending on their substituents .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding in Derivatives : Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a compound structurally related to 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide, exhibits a polarized structure with molecules linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. This showcases the potential of such compounds in forming complex molecular arrangements (Portilla et al., 2007).
Synthesis and Antibacterial Activity
- Antibacterial Activity : The synthesis of 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides, related to the target compound, has shown significant antibacterial activity. This indicates the potential use of such compounds in developing antibacterial agents (Peleckis et al., 2018).
Crystal Structure Analysis
- X-Ray Diffraction in Compound Analysis : The compound 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, which has a structural similarity to the target compound, was synthesized and its crystal structure determined by X-ray diffraction. This demonstrates the utility of crystallography in analyzing compounds with complex molecular structures (Wen et al., 2006).
Reactivity and Transformations
- Synthesis and Cyclization Reactions : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and similar compounds, which share structural elements with the target compound, show potential for various synthesis and cyclization reactions. These processes are crucial in the creation of new compounds with potential biological activities (Abd & Awas, 2008).
Antimalarial Activity
- Potential in Antimalarial Research : 4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, which are structurally related, have been synthesized and assessed for antimalarial activity. This suggests the possible use of such compounds in developing antimalarial drugs (Shaikh et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site in the body .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-6-5-7(13(15)16)11-12(6)4-2-3-8(14)10-9/h5H,2-4,9H2,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFMQZAQHNTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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